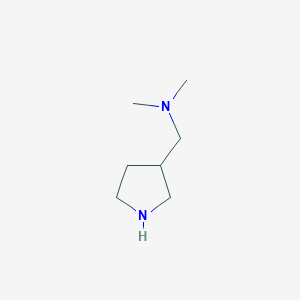

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDROADVTQNAKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555621 | |

| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-17-1 | |

| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99724-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis pathway for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, and proceeds via a reductive amination followed by a deprotection step. This guide provides detailed experimental protocols, tabulated quantitative data for key reactions, and logical workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Reductive Amination: The primary amine of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is dimethylated using formaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, to yield tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group of the intermediate is removed under acidic conditions to afford the final product, this compound, typically as a hydrochloride salt.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate (Reductive Amination)

This procedure outlines the N,N-dimethylation of the primary amine via reductive amination.[1][2][3]

Materials:

-

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (2.2 eq, 37% aqueous solution).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by silica gel chromatography if necessary.

Caption: Experimental workflow for the reductive amination step.

Step 2: Synthesis of this compound (Boc Deprotection)

This protocol describes the removal of the Boc protecting group to yield the final product.[4][5][6]

Materials:

-

tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

The product will often precipitate as the hydrochloride salt.

-

Collect the solid by filtration and wash with diethyl ether.

-

Dry the product under vacuum to obtain this compound dihydrochloride.

Caption: Experimental workflow for the Boc deprotection step.

Data Presentation

The following tables summarize the quantitative data for the synthesis pathway.

Table 1: Reactant and Reagent Quantities for Reductive Amination

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |

| tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 200.28 | 1.0 |

| Formaldehyde (37% aq.) | 30.03 (as CH₂O) | 2.2 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |

Table 2: Reaction Conditions for Synthesis Pathway

| Step | Reaction | Solvent | Temperature | Duration | Typical Yield |

| 1 | Reductive Amination | 1,2-Dichloroethane | Room Temperature | 15 hours | >90% |

| 2 | Boc Deprotection | 1,4-Dioxane | Room Temperature | 1-4 hours | >95% |

Concluding Remarks

The described two-step synthesis provides a reliable and high-yielding route to this compound. The use of commercially available starting materials and well-established reaction conditions makes this pathway amenable to scale-up for drug development and manufacturing purposes. The provided protocols and data serve as a comprehensive guide for researchers in the field.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

physicochemical properties of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"

An In-depth Technical Guide on the Physicochemical Properties of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

Compound Identification

This compound is a heterocyclic organic compound belonging to the pyrrolidine class. Its structure features a pyrrolidine ring substituted at the 3-position with a dimethylaminomethyl group. This compound serves as a valuable building block in medicinal chemistry and pharmacological research, particularly in the development of central nervous system agents.

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-1-pyrrolidin-3-ylmethanamine[1] |

| CAS Number | 99724-17-1[1] |

| Molecular Formula | C₇H₁₆N₂[1] |

| Canonical SMILES | CN(C)CC1CCNC1[1] |

| InChI Key | DDROADVTQNAKPF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | [1] |

| Boiling Point | 159.5 °C at 760 mmHg | [1] |

| Density | 0.878 g/cm³ | [1] |

| Flash Point | 45.4 °C | [1] |

| pKa (predicted) | ~10.5 | [2] |

| logP (predicted) | 1.2 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[3][4]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature. A calibrated combined pH electrode is immersed in the solution to monitor the pH.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the analyte solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The addition of titrant continues until well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve, often determined by plotting the first derivative (ΔpH/ΔV).

-

pKa Calculation: The pKa is the pH at which half of the base has been neutralized (the half-equivalence point). At this point, the concentrations of the protonated and unprotonated forms of the amine are equal.

References

The Catalytic Mechanism of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: An Overview of Pyrrolidine-Based Organocatalysis

A comprehensive review of existing scientific literature and chemical databases reveals no documented catalytic applications or established mechanisms of action for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. This compound is commercially available and has appeared in patent literature as a synthetic intermediate for the preparation of more complex molecules, including those with therapeutic potential. However, its role as a catalyst has not been reported.

For researchers, scientists, and drug development professionals interested in the catalytic potential of pyrrolidine scaffolds, this guide provides an in-depth overview of the well-established catalytic mechanisms of structurally related and widely studied pyrrolidine-based organocatalysts, such as the amino acid L-proline and its derivatives. These catalysts are foundational to the field of asymmetric organocatalysis and operate primarily through two key pathways: enamine and iminium catalysis.

General Principles of Pyrrolidine-Based Organocatalysis

Chiral pyrrolidine derivatives are among the most powerful and versatile classes of organocatalysts. Their efficacy stems from their ability to form transient, covalent intermediates with carbonyl compounds (aldehydes and ketones), activating them for a wide range of asymmetric transformations. The pyrrolidine ring provides a rigid scaffold that effectively transfers stereochemical information to the products.

The catalytic cycle of these secondary amine catalysts can be broadly divided into the following stages:

-

Activation: The pyrrolidine catalyst reacts with a carbonyl substrate to form a nucleophilic enamine or an electrophilic iminium ion.

-

Transformation: The activated intermediate reacts with another substrate.

-

Product Release and Catalyst Regeneration: The product is formed, and the pyrrolidine catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The Enamine Catalytic Cycle

Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds. The secondary amine of the pyrrolidine catalyst reversibly condenses with an aldehyde or ketone to form a chiral enamine intermediate. This enamine is a soft nucleophile, analogous to an enolate, but with enhanced reactivity and stereocontrol imparted by the chiral catalyst backbone.

The general workflow for an enamine-catalyzed reaction, such as an aldol addition, is depicted below.

Figure 1. Generalized enamine catalytic cycle.

Experimental Protocol for a Proline-Catalyzed Aldol Reaction (Illustrative Example):

It is crucial to reiterate that the following is a general, illustrative protocol for a reaction catalyzed by L-proline, not this compound.

-

Reaction Setup: To a stirred solution of the acceptor aldehyde (1.0 mmol) and the donor ketone (5.0 mmol, 5.0 equiv) in a suitable solvent (e.g., DMSO, 2.0 mL) is added L-proline (0.1 mmol, 10 mol%).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

The Iminium Catalytic Cycle

In contrast to enamine catalysis, iminium catalysis activates α,β-unsaturated carbonyl compounds for nucleophilic attack. The pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering the β-position more electrophilic and susceptible to attack by a nucleophile.

A representative workflow for an iminium-catalyzed reaction, such as a Michael addition, is outlined below.

Figure 2. Generalized iminium catalytic cycle.

Conclusion

While this compound itself is not a documented organocatalyst, the broader family of pyrrolidine-based compounds represents a cornerstone of modern asymmetric synthesis. The principles of enamine and iminium catalysis, driven by catalysts like proline, have enabled the efficient and stereoselective synthesis of a vast array of complex molecules. For researchers in drug development, understanding these fundamental mechanisms is key to designing novel synthetic routes and exploring the potential of new chiral scaffolds. Future research may yet uncover catalytic applications for this compound or its derivatives, but for now, its utility appears to be confined to its role as a building block in organic synthesis.

"N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, catering to professionals in the fields of scientific research and pharmaceutical development.

Chemical Identification and Molecular Structure

The fundamental identification and structural details of this compound are crucial for any research and development endeavor.

CAS Number: 99724-17-1

Molecular Structure:

The molecular structure of this compound consists of a central pyrrolidine ring substituted at the 3-position with a dimethylaminomethyl group.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)CC1CCNC1 |

| InChI Key | DDROADVTQNAKPF-UHFFFAOYSA-N |

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous substituted pyrrolidines. A plausible and commonly employed synthetic strategy is the reductive amination of a suitable pyrrolidine-3-carboxaldehyde derivative.

General Synthetic Workflow:

A logical synthetic pathway would involve the protection of the pyrrolidine nitrogen, followed by the introduction of the dimethylaminomethyl side chain, and subsequent deprotection.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Protection of Pyrrolidine-3-carboxylic acid: The starting material, pyrrolidine-3-carboxylic acid, would first be protected at the nitrogen atom. A common protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) would be introduced under standard conditions.

-

Reduction to Aldehyde: The protected carboxylic acid would then be carefully reduced to the corresponding aldehyde. This can be achieved using various reducing agents, with precise control of reaction conditions to avoid over-reduction to the alcohol.

-

Reductive Amination: The resulting N-protected pyrrolidine-3-carboxaldehyde would undergo reductive amination with dimethylamine. This reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

-

Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen to yield the target compound, this compound. The choice of deprotection conditions depends on the protecting group used (e.g., acidic conditions for Boc, hydrogenation for Cbz).

Biological Significance and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of 3-substituted pyrrolidine derivatives has been extensively investigated for a range of biological activities. These compounds are recognized as valuable scaffolds in the design of agents targeting the central nervous system and other therapeutic areas.

Derivatives of 3-aminopyrrolidine have been explored as potential inhibitors of various enzymes and receptors. For instance, studies have shown that substituted aminopyrrolidines can exhibit high affinity and selectivity for histamine H3 receptors, suggesting their potential as antagonists for this target.

Logical Relationship of Pyrrolidine Scaffold to Drug Discovery:

The versatility of the pyrrolidine core allows for the exploration of diverse chemical space, leading to the identification of novel drug candidates.

Caption: The role of the pyrrolidine scaffold in the drug discovery process.

Given the structural motifs present in this compound, it is plausible that this compound could serve as a building block or a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile.

Conclusion

This compound is a chemical entity with a foundation in the well-established and pharmacologically significant pyrrolidine scaffold. While detailed public data on this specific compound is sparse, its structure suggests potential for biological activity and utility as an intermediate in the synthesis of more complex molecules. The synthetic pathways to access this compound are based on robust and well-understood organic chemistry principles. For researchers and drug development professionals, this compound represents a starting point for the exploration of new chemical space in the ongoing quest for novel and effective therapeutic agents. Further empirical studies are necessary to fully characterize its biological properties and potential applications.

A Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines detailed protocols for the synthesis and spectroscopic analysis of the title compound, intended to support research and development activities.

Predicted Spectroscopic Data

The data presented in the following tables are predicted based on the analysis of substituent effects and known chemical shift ranges for the functional groups present in this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| Pyrrolidine N-H | 1.5 - 3.0 | Broad Singlet | - | 1H |

| Pyrrolidine C2-H, C5-H | 2.8 - 3.2 | Multiplet | - | 4H |

| Pyrrolidine C3-H | 2.3 - 2.7 | Multiplet | - | 1H |

| Pyrrolidine C4-H | 1.6 - 2.0 | Multiplet | - | 2H |

| Methylene C-H (CH₂) | 2.2 - 2.5 | Doublet | ~7 | 2H |

| N,N-Dimethyl (CH₃)₂ | ~2.2 | Singlet | - | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ) ppm |

| Pyrrolidine C2, C5 | 45 - 55 |

| Pyrrolidine C3 | 35 - 45 |

| Pyrrolidine C4 | 25 - 35 |

| Methylene C (CH₂) | 60 - 70 |

| N,N-Dimethyl (CH₃)₂ | 40 - 50 |

Table 3: Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-CH₃ Stretch | 2750 - 2850 | Medium |

| C-N Stretch (Tertiary Amine) | 1050 - 1250 | Medium |

| C-N Stretch (Secondary Amine) | 1150 - 1350 | Medium |

| N-H Wag (Pyrrolidine) | 650 - 900 | Broad |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 84 | [M - N(CH₃)₂]⁺ | Alpha-cleavage, loss of dimethylamino radical |

| 71 | [C₄H₉N]⁺ | Pyrrolidine ring fragment |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage |

| 44 | [C₂H₅N]⁺ | Cleavage of the pyrrolidine ring |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reductive Amination

A plausible synthetic route to the target compound involves the reductive amination of a suitable precursor, such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

Materials:

-

tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Deprotection: Dissolve tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and wash with dichloromethane. Basify the aqueous layer to pH > 10 with a suitable base (e.g., NaOH).

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by distillation or column chromatography to obtain this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire the spectrum at 298 K. Use a spectral width of 0-12 ppm. The number of scans should be 16-32 with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire a proton-decoupled spectrum. The number of scans should be 1024-4096 with a relaxation delay of 2-5 seconds. The spectral width should be 0-200 ppm.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid amine, the compound can be analyzed as a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation:

-

Technique: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Parameters: Operate in positive ion mode. Scan a mass range of m/z 50-300. Optimize the capillary voltage (typically 3-4 kV) and nebulizer gas flow to achieve a stable spray.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and analytical workflow for the target compound.

Caption: Predicted ESI-MS fragmentation pathway.

The Stereochemical Landscape of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The stereochemistry of substituted pyrrolidines plays a pivotal role in their pharmacological and toxicological profiles, as the three-dimensional arrangement of substituents dictates their interaction with chiral biological targets such as receptors and enzymes. This technical guide provides an in-depth exploration of the stereochemistry of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a chiral pyrrolidine derivative with potential applications in drug discovery. The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine and (S)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. This guide will detail the stereoselective synthesis, analytical methods for enantiomeric separation, and the potential implications of its stereochemistry on biological activity.

Stereoselective Synthesis of (R)- and (S)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

The enantiomerically pure forms of this compound can be synthesized from commercially available chiral precursors, namely (R)-1-Boc-3-(aminomethyl)pyrrolidine and (S)-1-Boc-3-(aminomethyl)pyrrolidine.[1][2] The synthesis involves a two-step process: N,N-dimethylation of the primary amine followed by deprotection of the pyrrolidine nitrogen.

Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol describes a common method for the exhaustive methylation of primary amines.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

Procedure:

-

N,N-Dimethylation: To a solution of (R)- or (S)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (3.0 eq) dropwise at 0°C.

-

The reaction mixture is then heated to reflux for 12-16 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected N,N-dimethylated product.

-

Deprotection: The crude product is dissolved in a minimal amount of dichloromethane and treated with an excess of 4M HCl in 1,4-dioxane.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The product is precipitated by the addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired enantiomer of this compound as a dihydrochloride salt.

Diagram of the Synthetic Pathway:

Chiral Separation and Analysis

The enantiomeric purity of this compound is critical for its use in pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers.

Experimental Protocol: Chiral HPLC

This protocol provides a general guideline for developing a chiral HPLC method for the separation of the enantiomers of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

Procedure:

-

Column Selection: A screening of different chiral stationary phases is recommended to find the optimal column for baseline separation. Polysaccharide-based CSPs are often a good starting point for the separation of chiral amines.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents should be optimized to achieve the best resolution. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and reduce tailing.

-

Analysis: The racemic mixture and the individual enantiomers are dissolved in the mobile phase and injected into the HPLC system. The retention times of the two enantiomers are determined, and the enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers.

Workflow for Chiral HPLC Method Development:

Stereochemistry and Biological Activity

While specific comparative biological data for the enantiomers of this compound are not extensively available in the public domain, the principle of stereospecificity in drug action is well-established. Different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-target interactions.

For instance, pyrrolidine derivatives are known to interact with various receptors and transporters in the central nervous system, such as muscarinic acetylcholine receptors and dopamine transporters.[3][4] The binding pockets of these proteins are chiral, and thus, one enantiomer of a ligand may fit much better than the other, leading to differences in binding affinity and efficacy.

Table 1: Hypothetical Comparative Biological Activity Data

The following table illustrates the type of quantitative data that would be essential for a thorough understanding of the stereochemistry-activity relationship of this compound. Please note that the values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound enantiomers is not currently available in published literature.

| Target | Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Muscarinic M1 Receptor | Ki (nM) | 150 | 2500 |

| Dopamine Transporter (DAT) | IC50 (nM) | 80 | 1200 |

| Serotonin Transporter (SERT) | IC50 (nM) | 500 | 450 |

Signaling Pathway Implication:

Differential binding of the enantiomers to a G-protein coupled receptor, such as a muscarinic receptor, could lead to stereospecific activation or inhibition of downstream signaling pathways. For example, the more active enantiomer could lead to a more robust Gq-protein activation, resulting in increased production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation.

Conclusion

The stereochemistry of this compound is a critical factor that likely governs its biological activity. This technical guide has provided a framework for its stereoselective synthesis and chiral analysis. While specific comparative pharmacological data for its enantiomers remains to be fully elucidated in the public domain, the principles outlined here underscore the importance of considering stereoisomerism in the design and development of novel therapeutic agents based on the pyrrolidine scaffold. Further research into the differential biological effects of the (R) and (S) enantiomers is warranted to fully understand their therapeutic potential and to ensure the development of safe and effective medicines.

References

The Pyrrolidine Ring: A Privileged Scaffold in Modern Pharmaceuticals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structural and physicochemical properties have established it as a "privileged scaffold," appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][5][6] This technical guide provides an in-depth exploration of the biological significance of the pyrrolidine ring, detailing its role in various therapeutic areas, supported by quantitative data, experimental methodologies, and visualizations of key biological pathways.

Core Physicochemical and Structural Properties

The versatility of the pyrrolidine scaffold stems from its distinct characteristics:

-

Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbon atoms in the saturated pyrrolidine ring provide a non-planar, three-dimensional structure. This "pseudorotation" allows for efficient exploration of pharmacophore space and complex interactions with biological targets.[1][7][8]

-

Stereochemistry : The pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereochemical diversity. The specific spatial orientation of substituents is crucial, as different stereoisomers can exhibit vastly different biological profiles and binding modes to enantioselective proteins like enzymes and receptors.[1][7][8]

-

Basicity and Hydrogen Bonding : The secondary amine nitrogen atom imparts basicity to the scaffold and can act as a hydrogen bond donor. When N-substituted, the nitrogen can serve as a hydrogen bond acceptor.[1][9] These properties are critical for molecular recognition and interaction with biological targets.

-

Improved Physicochemical Properties : Incorporating a pyrrolidine motif can enhance a drug candidate's properties, such as aqueous solubility and bioavailability, which are crucial for its ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6][9]

Therapeutic Applications and Biological Activities

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities across numerous disease areas.

Anticancer Activity

The pyrrolidine scaffold is a key component in many anticancer agents that function through diverse mechanisms.

-

Enzyme Inhibition : Pyrrolidine-containing molecules act as potent inhibitors of enzymes crucial for cancer progression. For instance, they are used to target Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair.[1] They also form the basis for inhibitors of kinases like CK1 and PI3K, which are key nodes in cancer signaling pathways.[1][10]

-

Receptor Antagonism : Certain derivatives act as antagonists for receptors like the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[2]

-

Cytotoxicity : Many pyrrolidine derivatives exhibit direct cytotoxic and antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[2][4]

The diagram below illustrates the inhibition of the PARP-1 DNA repair pathway, a common mechanism for pyrrolidine-based anticancer agents.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class/Derivative | Target/Cell Line | Activity Type | Value | Reference |

| (S)-pyrrolidine derivative (51a) | CXCR4 Receptor | IC₅₀ | 79 nM | [1] |

| Benzimidazole carboxamide (19a-p) | PARP-1, PARP-2 | Inhibition | - | [1] |

| Thiosemicarbazone pyrrolidine–copper(II) complex (37a) | SW480 Cancer Cell Line | IC₅₀ | 0.99 ± 0.09 µM | [2] |

| Polysubstituted Pyrrolidines (35a, b) | Various Cancer Cell Lines | IC₅₀ | 2.9 to 16 µM | [10] |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 Breast Cancer | IC₅₀ | 0.42 - 0.78 µM | [4] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 Colon Cancer | IC₅₀ | 0.39 - 0.92 µM | [4] |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 Complex | Dock Score | > 67.67 | [11] |

| Pyrrolidine derivative (18) | Mcl-1 Protein | Kᵢ | 0.077 µM | [12] |

| Pyrrolidine derivative (40) | PC-3 Prostate Cancer | Kᵢ | 8.45 µM | [12] |

Antiviral Activity

Pyrrolidine rings are integral to several antiviral drugs, particularly those targeting viral proteases and other essential proteins.

-

Hepatitis C Virus (HCV) : Drugs like Telaprevir and Ombitasvir contain pyrrolidine moieties and are potent inhibitors of HCV proteins.[6][10] Telaprevir inhibits the NS3/4A serine protease, while Ombitasvir targets the NS5A protein, both of which are essential for viral replication.[10]

-

Human Rhinovirus (HRV) & Poliovirus : Pyrrolidine dithiocarbamate (PDTC) has shown potent activity against HRV and poliovirus by interfering with viral protein expression and protecting host cells from cytopathic effects.[13]

-

Coronaviruses : Recent research has focused on pyrrolidines as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, making them attractive targets for broad-spectrum antiviral development.[14]

The workflow for identifying viral protease inhibitors is visualized below.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is present in drugs treating various CNS conditions, including epilepsy and ischemic stroke.

-

Anticonvulsant Activity : Pyrrolidine-2,5-dione (succinimide) is a valuable scaffold for anticonvulsant drugs that are thought to interact with voltage-gated sodium and calcium channels.[1] Levetiracetam, a major antiepileptic drug, features a pyrrolidinone core and acts by binding to the synaptic vesicle protein 2A (SV2A).[15]

-

Neuroprotection : Certain pyrrolidine derivatives act as potent sodium channel blockers, showing significant neuroprotective activity in models of ischemic stroke.[16]

Enzyme Inhibition

Beyond cancer and virology, pyrrolidine derivatives are potent inhibitors of various enzymes implicated in a range of diseases.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Pyrrolidine-2-carbonitrile derivatives are effective DPP-4 inhibitors, used in the treatment of type 2 diabetes.[17]

-

Autotaxin (ATX) Inhibition : Boronic acid derivatives of pyrrolidine have been identified as potent inhibitors of ATX, an enzyme involved in inflammatory conditions and cancer.[18]

-

α-Glucosidase and Aldose Reductase (ALR2) Inhibition : Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as dual-target inhibitors of these enzymes, making them potential candidates for treating diabetes.[1]

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class/Derivative | Target Enzyme | Activity Type | Value | Reference |

| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG), Aldose Reductase (ALR2) | Dual Inhibition | - | [1] |

| Pyrrolidine Sulfonamide (23d) | DPP-IV | IC₅₀ | 11.32 ± 1.59 µM | [3] |

| Pyrrolidine-2-carbonitrile (17a) | DPP-4 | IC₅₀ | 0.017 µM | [17] |

| Boronic Acid Derivative (21) | Autotaxin (ATX) | IC₅₀ | 35 nM | [18] |

| Boronic Acid Derivative (3k) | Autotaxin (ATX) | IC₅₀ | 50 nM | [18] |

| Hydroxamic Acid (16) | Autotaxin (ATX) | IC₅₀ | 700 nM | [18] |

| Carboxylic Acid (40b) | Autotaxin (ATX) | IC₅₀ | 800 nM | [18] |

Antimicrobial Activity

The pyrrolidine ring is found in natural and synthetic compounds with antibacterial and antifungal properties. These agents may act by inhibiting essential microbial enzymes or disrupting cell wall integrity.[2][6] Anisomycin, a pyrrolidine antibiotic, functions by inhibiting protein biosynthesis.[19]

Key Experimental Protocols

The biological evaluation of pyrrolidine-containing compounds relies on standardized in vitro and in vivo assays.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]

Methodology:

-

Cell Culture : Plate cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Prepare serial dilutions of the pyrrolidine test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a pyrrolidine derivative against a specific enzyme target (e.g., DPP-4, ATX).

Methodology:

-

Reagent Preparation : Prepare buffer solutions, the purified enzyme, the specific substrate for the enzyme, and serial dilutions of the pyrrolidine inhibitor.

-

Reaction Mixture : In a microplate, combine the buffer, the enzyme, and varying concentrations of the inhibitor (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction : Add the substrate to each well to start the enzymatic reaction.

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection : Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis : Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable model to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The pyrrolidine ring is an exceptionally versatile and valuable scaffold in pharmaceutical sciences. Its inherent three-dimensionality, stereochemical richness, and favorable physicochemical properties allow for the design of potent and selective modulators of a wide array of biological targets. From inhibiting key enzymes in cancer and diabetes to blocking viral replication and modulating CNS activity, pyrrolidine-containing compounds continue to be a major focus of drug discovery and development. The ongoing exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the development of new generations of innovative therapeutics built around this privileged core.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the available physicochemical data for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, with a focus on its solubility and stability characteristics. The information herein is intended to guide researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the handling, formulation, and analysis of this compound.

Compound Overview

This compound is a substituted pyrrolidine derivative. Its structure, featuring a pyrrolidine ring and a dimethylaminomethyl side chain, classifies it as a tertiary amine. Such scaffolds are of interest in medicinal chemistry as building blocks for more complex molecules. A comprehensive understanding of its solubility and stability is crucial for its application in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-1-pyrrolidin-3-ylmethanamine | [1] |

| Synonyms | Dimethyl-pyrrolidin-3-ylmethyl-amine | [1] |

| CAS Number | 99724-17-1 | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Boiling Point | 159.5 °C at 760 mmHg | [1] |

| Density | 0.878 g/cm³ | [1] |

| Flash Point | 45.4 °C | [1] |

Solubility Profile

General Solubility of Aliphatic Amines:

-

Aqueous Solubility: Low molecular weight amines, typically those with fewer than six carbon atoms, exhibit good solubility in water due to their ability to form hydrogen bonds.[2][3]

-

pH-Dependent Solubility: As bases, amines react with acids to form water-soluble salts (amine hydrochlorides).[3][4] Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic solutions (pH < 7) compared to neutral or basic solutions.[2][5] In acidic conditions, the nitrogen atoms become protonated, forming cationic species that are readily solvated by water.

-

Organic Solvents: Amines are generally soluble in organic solvents such as diethyl ether, dichloromethane, and alcohols.[3]

The following tables illustrate how quantitative solubility data for this compound should be presented.

Table 2: Predicted Aqueous Solubility Profile

| Solvent System (Buffer) | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |

| pH 2.0 (HCl Buffer) | 25 | High (> 100) | Formation of a highly soluble dihydrochloride salt. |

| pH 7.4 (Phosphate Buffer) | 25 | Moderate to High | Partial protonation of the amine groups. |

| Water (unbuffered) | 25 | Moderate | Acts as a weak base in water.[4] |

| pH 10.0 (Carbonate Buffer) | 25 | Low | Primarily in the free base form, which is less polar. |

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent | Temperature (°C) | Expected Solubility |

| Methanol | 25 | Very Soluble |

| Ethanol | 25 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble |

| Dichloromethane (DCM) | 25 | Very Soluble |

| Acetonitrile | 25 | Soluble |

| Ethyl Acetate | 25 | Soluble |

| Hexanes | 25 | Sparingly Soluble |

Stability Profile

Detailed stability studies for this compound are not publicly documented. Stability testing is essential to determine a compound's shelf-life and appropriate storage conditions by evaluating the effect of environmental factors on its quality.[6] For pharmaceutical compounds, this typically involves forced degradation studies under various stress conditions.[7]

General Stability Considerations for Amines:

-

Oxidation: Amines can be susceptible to oxidation, which may be accelerated by exposure to air, light, and certain metal ions. The tertiary amine is less susceptible to oxidation than primary or secondary amines but can form N-oxides.[8]

-

pH Stability: The stability of the compound may vary at different pH values. While generally stable, extreme pH conditions combined with high temperatures can lead to degradation.

-

Temperature: As with most organic molecules, elevated temperatures can accelerate degradation processes.

-

Photostability: Exposure to UV or visible light can sometimes induce degradation. Photostability testing is a standard component of pharmaceutical stability trials.[9]

The following table provides a template for presenting stability data once it has been generated through experimental work.

Table 4: Illustrative Stability Data Presentation (Forced Degradation)

| Stress Condition | Duration | Assay (%) Remaining | Major Degradants |

| 0.1 M HCl at 60 °C | 7 days | > 98% | Not Detected |

| 0.1 M NaOH at 60 °C | 7 days | > 95% | Not Detected |

| 3% H₂O₂ at 25 °C | 24 hours | ~90% | N-oxide species |

| Thermal (80 °C, dry) | 7 days | > 99% | Not Detected |

| Photolytic (ICH Q1B Option 2) | 7 days | > 99% | Not Detected |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical industry practices.

This protocol determines the solubility of the compound at various pH levels, which is critical for predicting its behavior in biological systems.

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., HCl for pH 2, phosphate for pH 7.4, carbonate for pH 10) with known ionic strength.

-

Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of each buffer (e.g., 1 mL) in separate glass vials. This creates a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Quantification: Determine the concentration against a standard curve prepared from a known concentration of the compound.

This protocol establishes the stability profile of the compound under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[10]

-

Develop a Stability-Indicating HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Validation: The method must be validated to separate the parent peak from all potential degradation products, ensuring specificity.

-

-

Perform Forced Degradation Studies:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media.

-

Acid Hydrolysis: 0.1 M HCl, heated at 60-80 °C.

-

Base Hydrolysis: 0.1 M NaOH, heated at 60-80 °C.

-

Oxidative Degradation: 3% H₂O₂, at room temperature.

-

Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analyze samples at predetermined time points (e.g., 0, 24, 48, 168 hours) using the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. chemhaven.org [chemhaven.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. japsonline.com [japsonline.com]

- 7. pharmtech.com [pharmtech.com]

- 8. N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine | RUO [benchchem.com]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: The Use of Pyrrolidine-Based Diamine Ligands in Asymmetric Synthesis

Introduction

A comprehensive review of the scientific literature was conducted to identify the use of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" as a ligand in organic synthesis. While this compound is commercially available, specific and detailed protocols for its application as a ligand in common catalytic reactions such as cross-coupling or asymmetric synthesis are not well-documented in published literature. However, the structural features of this molecule—a chiral 1,2-diamine integrated into a pyrrolidine scaffold—are characteristic of a class of privileged ligands that have demonstrated significant utility in asymmetric catalysis.

This document, therefore, provides a detailed application note and protocol for a structurally related and well-studied class of ligands: chiral 1,2-diamines. The presented example focuses on the use of a C₂-symmetric diamine ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a fundamental C-C bond-forming transformation that produces enantioenriched β-nitro alcohols, which are versatile precursors to chiral amino alcohols and other valuable synthetic intermediates. The principles and protocols described herein can serve as a guide for researchers exploring the potential of "this compound" or similar chiral diamines as ligands in asymmetric synthesis.

Application Note: Chiral Diamine-Copper(II) Catalyzed Asymmetric Henry Reaction

Overview

The asymmetric Henry reaction is the catalytic, enantioselective addition of a nitroalkane to an aldehyde to produce a β-nitro alcohol. The use of chiral ligands to control the stereochemical outcome of this reaction is a well-established strategy. Chiral vicinal diamines, in combination with copper(II) salts, form effective catalysts for this transformation. The diamine ligand coordinates to the copper center, creating a chiral environment that directs the approach of the reactants, leading to high levels of enantioselectivity.

Ligand Structure and Function

The featured ligand class is C₂-symmetric 1,2-diamines, such as (1R,2R)-N,N'-dibenzyl-1,2-diaminocyclohexane. The two nitrogen atoms of the diamine chelate to the copper(II) ion, forming a stable complex. The chirality of the diamine backbone and the steric bulk of the N-substituents are crucial for inducing enantioselectivity. The pyrrolidine ring in compounds like "this compound" suggests that it could act as a chiral scaffold for a bidentate N,N-ligand.

Reaction Mechanism

The generally accepted mechanism involves the formation of a chiral copper(II)-diamine complex. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The complex also functions as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. Within the chiral coordination sphere of the copper complex, the nitronate then adds to the activated aldehyde in a stereocontrolled manner. Subsequent protonation of the resulting alkoxide furnishes the enantioenriched β-nitro alcohol product and regenerates the catalyst.

experimental protocol for the synthesis of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a valuable pyrrolidine-based scaffold for pharmaceutical and neuroscience research. The outlined three-step synthetic route starts from the commercially available N-Boc-3-hydroxypyrrolidine, proceeding through an oxidation and a reductive amination, followed by a final deprotection step.

Synthetic Pathway Overview

The synthesis commences with the oxidation of the hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding aldehyde. The resulting intermediate, tert-butyl 3-formylpyrrolidine-1-carboxylate, undergoes reductive amination with dimethylamine to introduce the dimethylaminomethyl moiety. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

Caption: A flowchart illustrating the three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-formylpyrrolidine-1-carboxylate

This step involves the oxidation of the secondary alcohol to an aldehyde. A common and mild method is the use of Dess-Martin periodinane (DMP).

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.25 | 1.0 |

| Dess-Martin periodinane (DMP) | 424.14 | 1.2 |

| Dichloromethane (DCM), anhydrous | 84.93 | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 158.11 | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - |

Procedure:

-

To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the two layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-formylpyrrolidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate

This step is a one-pot reductive amination of the aldehyde intermediate with dimethylamine using sodium triacetoxyborohydride.[1][2][3]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| tert-butyl 3-formylpyrrolidine-1-carboxylate | 185.23 | 1.0 |

| Dimethylamine hydrochloride | 81.54 | 1.5 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |

| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous | - | - |

| Acetic acid (optional, for ketone substrates) | 60.05 | catalytic |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - |

Procedure:

-

Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).[3]

-

To this stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions.[4][5][6]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | 228.34 | 1.0 |

| Trifluoroacetic acid (TFA) | 114.02 | 5-10 |

| Dichloromethane (DCM), anhydrous | 84.93 | - |

| Sodium hydroxide (NaOH) solution (e.g., 1 M) | 40.00 | - |

Alternative Deprotection Reagent: 4 M HCl in 1,4-dioxane.[6]

Procedure:

-

Dissolve the crude tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.[5]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to a pH > 10 with a cold aqueous solution of NaOH (e.g., 1 M).

-

Extract the free amine into an organic solvent (e.g., DCM or chloroform) (3-5x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation under reduced pressure if required.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | N-Boc-3-hydroxypyrrolidine | N-Boc-3-formylpyrrolidine | Dess-Martin periodinane | 85-95 |

| 2 | N-Boc-3-formylpyrrolidine | N-Boc-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | Dimethylamine HCl, NaBH(OAc)₃ | 70-90[1] |

| 3 | N-Boc protected amine | This compound | TFA or HCl | >90 |

Disclaimer: The provided protocols are based on established chemical transformations and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Yields are estimates and may vary depending on the specific reaction conditions and scale.

References

- 1. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Applications of Pyrrolidine-Based Organocatalysts in Asymmetric Catalysis: A General Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" is not a widely documented organocatalyst in the field of asymmetric catalysis based on current literature, the chiral pyrrolidine scaffold is a cornerstone of modern organocatalysis.[1][2] This structural motif, present in the natural amino acid proline, has been extensively modified to create a vast library of highly efficient and selective organocatalysts.[1] These catalysts are instrumental in the stereoselective synthesis of complex chiral molecules, which is of paramount importance in drug discovery and development.[3][4] This document provides a general overview of the applications of chiral pyrrolidine-based organocatalysts in asymmetric synthesis, including common reaction types and a generalized catalytic cycle.

The Role of the Pyrrolidine Scaffold in Asymmetric Catalysis

The efficacy of pyrrolidine-based organocatalysts stems from their ability to activate substrates through the formation of transient chiral intermediates, namely enamines and iminium ions. The rigid five-membered ring of the pyrrolidine core, coupled with stereogenic centers, creates a well-defined chiral environment that directs the approach of reagents, leading to high levels of enantioselectivity in the final product.[1] The substitution pattern on the pyrrolidine ring can be fine-tuned to optimize reactivity and selectivity for a wide range of chemical transformations.[1]

Key Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives

Chiral pyrrolidine-based organocatalysts have been successfully employed in a multitude of asymmetric reactions, including:

-

Aldol Reactions: These catalysts are highly effective in promoting the asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones with high diastereo- and enantioselectivity.[1]

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another hallmark application, yielding enantiomerically enriched products.

-

[3+2] Cycloadditions: Pyrrolidine-based catalysts are pivotal in mediating asymmetric [3+2] cycloaddition reactions, providing access to complex five-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals.[2][5]

-

Mannich Reactions: These catalysts facilitate the enantioselective synthesis of β-amino carbonyl compounds through the reaction of an aldehyde, an amine, and a ketone.

-

α-Functionalization of Carbonyl Compounds: This includes α-amination, α-oxidation, and α-halogenation reactions, which install a chiral center at the α-position of aldehydes and ketones.

Due to the lack of specific data for "this compound" as a catalyst, a table summarizing quantitative data cannot be provided.

Generalized Experimental Protocol for a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction

The following is a generalized protocol for a typical asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative. Note: This is a representative example and not specific to "this compound". Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is crucial for any new substrate combination.

Materials:

-

Chiral pyrrolidine-based organocatalyst (e.g., (S)-Proline or a derivative)

-

Aldehyde

-

Ketone

-

Anhydrous solvent (e.g., DMF, DMSO, or chlorinated solvents)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Drying agent (e.g., Na2SO4 or MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral pyrrolidine organocatalyst (typically 5-20 mol%).

-

Dissolve the catalyst in the anhydrous solvent.

-

Add the ketone (typically 1.5-3 equivalents) to the solution and stir for a few minutes.

-

Add the aldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-hydroxy ketone.

-

Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Generalized Catalytic Cycle: Enamine Catalysis

The majority of asymmetric reactions catalyzed by chiral pyrrolidines proceed through an enamine-mediated catalytic cycle. The following diagram illustrates a generalized cycle for an aldol reaction.

Caption: Generalized enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

Conclusion

The chiral pyrrolidine framework is a privileged scaffold in asymmetric organocatalysis, enabling a wide array of enantioselective transformations. While "this compound" itself is not a prominent catalyst, the vast and ever-expanding family of pyrrolidine-based catalysts continues to provide powerful tools for the synthesis of enantiomerically pure compounds. Further research into novel pyrrolidine derivatives may yet uncover new catalysts with unique reactivity and selectivity profiles, further advancing the capabilities of asymmetric synthesis.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

Application Notes and Protocols: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine as a Versatile Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry. Its pyrrolidine core is a prevalent scaffold in numerous centrally active and peripherally acting therapeutics. The presence of a primary amine and a tertiary amine within its structure offers multiple points for synthetic modification, enabling the exploration of diverse chemical space and the development of novel drug candidates. This document provides detailed application notes and protocols for utilizing this building block in the synthesis of potential therapeutics, with a focus on its application in the development of muscarinic acetylcholine receptor (M1) antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99724-17-1 | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Boiling Point | 159.5 °C at 760 mmHg | [1] |

| Density | 0.878 g/cm³ | [1] |

| Flash Point | 45.4 °C | [1] |

Therapeutic Applications: M1 Muscarinic Acetylcholine Receptor Antagonists